molecular formula C13H13N3O4S B6415711 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid CAS No. 1261895-11-7

6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid

Cat. No.: B6415711
CAS No.: 1261895-11-7
M. Wt: 307.33 g/mol
InChI Key: PKLYNUITXUZYCM-UHFFFAOYSA-N
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Description

6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its broad-spectrum antiviral abilities and its role in zinc transport within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylsulfonylaminobenzene with 6-amino-2-picolinic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s role in zinc transport makes it valuable for studying zinc-dependent biological processes.

    Medicine: Its antiviral properties make it a potential candidate for developing new antiviral drugs.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism by which 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid exerts its effects involves its interaction with molecular targets such as zinc finger proteins. These interactions can disrupt the function of these proteins, leading to various biological effects. For example, its antiviral activity is attributed to its ability to inhibit viral entry into host cells by targeting viral-cellular membrane fusion .

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-3-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-21(19,20)16-9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(17)18/h2-7,16H,1H3,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLYNUITXUZYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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